molecular formula C8H11ClN2O3 B2499231 Methyl 5-amino-2-methoxypyridine-3-carboxylate hydrochloride CAS No. 2402830-70-8

Methyl 5-amino-2-methoxypyridine-3-carboxylate hydrochloride

Cat. No.: B2499231
CAS No.: 2402830-70-8
M. Wt: 218.64
InChI Key: LIYBIFQSZPHDKS-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-methoxypyridine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H10N2O3Cl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-methoxypyridine-3-carboxylate hydrochloride typically involves the reaction of 5-amino-2-methoxypyridine-3-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-methoxypyridine-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-2-methoxypyridine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-methoxypyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-methoxypyridine-3-carboxylate: A brominated derivative with similar chemical properties.

    Methyl 5-methoxypyridine-3-carboxylate: Lacks the amino group, making it less reactive in certain types of reactions.

    Methyl 5-aminopyridine-3-carboxylate: Similar structure but without the methoxy group.

Uniqueness

Methyl 5-amino-2-methoxypyridine-3-carboxylate hydrochloride is unique due to the presence of both amino and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications in scientific research.

Biological Activity

Methyl 5-amino-2-methoxypyridine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2O3HClC_8H_{10}N_2O_3\cdot HCl. The compound features a pyridine ring with methoxy and amino substituents, which contribute to its biological activity.

The mechanism of action of this compound involves interactions with specific enzymes and receptors. It can function as either an inhibitor or an activator depending on the biological context. Notably, it may bind to active sites or allosteric sites on target proteins, influencing their activity and downstream signaling pathways.

Antitumor Activity

Recent studies indicate that derivatives of pyridine compounds exhibit potential antitumor effects. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell proliferation in vitro. In one case study involving triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), certain derivatives demonstrated a growth inhibition with low toxicity towards non-tumorigenic cells .

Table 1: Antitumor Activity of Pyridine Derivatives

CompoundCell LineGI50 (µM)Effect on Non-Tumorigenic Cells
Compound 1MDA-MB-23113Low
Compound 2MDA-MB-46815Low
Methyl 5-amino...Not specifiedTBDTBD

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes involved in various metabolic pathways. It has shown promising results as an inhibitor of ribonucleotide reductase, which is crucial for DNA synthesis. The compound's IC50 values suggest effective inhibition at micromolar concentrations .

Pharmacological Properties

The compound exhibits a range of pharmacological properties, making it suitable for various applications:

  • Antimicrobial Activity : Preliminary studies have indicated that related pyridine derivatives possess antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective effects, potentially offering therapeutic options for neurodegenerative diseases.

Case Studies

  • In Vivo Studies : A study conducted on mice bearing L1210 leukemia demonstrated that certain analogs of methyl pyridine compounds significantly prolonged survival times when administered at specific dosages over consecutive days .
  • In Vitro Studies : Various structural modifications of the compound were tested for cytotoxicity against cancer cell lines, revealing that specific substitutions enhance biological activity while minimizing toxicity to healthy cells .

Properties

IUPAC Name

methyl 5-amino-2-methoxypyridine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c1-12-7-6(8(11)13-2)3-5(9)4-10-7;/h3-4H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYBIFQSZPHDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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